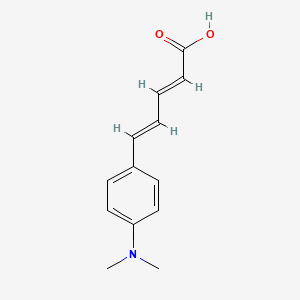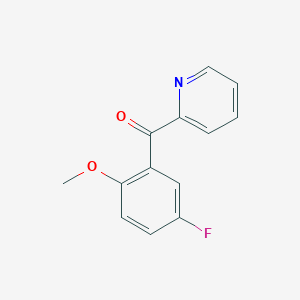
1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dichlorophenylacetic acid with diazomethane, which results in the formation of the cyclopropane ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to handle the hazardous diazomethane reagent safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.
科学的研究の応用
1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The dichlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s activity.
類似化合物との比較
- 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid
- 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid
- 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid
Comparison: 1-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNFHFQCVDYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B7966006.png)
![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)
amine](/img/structure/B7966030.png)






